molecular formula C16H12N4OS B2995871 3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877634-72-5

3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2995871
CAS No.: 877634-72-5
M. Wt: 308.36
InChI Key: CTZFEDNXYXZEIM-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core with benzylsulfanyl and furan-2-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyridazine core with benzylthiol.

    Attachment of the Furan-2-yl Group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using furan-2-boronic acid or furan-2-yl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated furans.

Scientific Research Applications

3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolopyridazine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfanyl)-5-(furan-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline
  • 3-(benzylsulfanyl)-5-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can translate to different biological activities or material properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-2-5-12(6-3-1)11-22-16-18-17-15-9-8-13(19-20(15)16)14-7-4-10-21-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZFEDNXYXZEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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